Cas no 86119-58-6 (4-Bromo-2-phenyl-1H-imidazole)

4-Bromo-2-phenyl-1H-imidazole is a brominated imidazole derivative featuring a phenyl substituent at the 2-position. This heterocyclic compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. The bromine atom at the 4-position enhances reactivity, enabling selective cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination. Its rigid imidazole core contributes to structural diversity in medicinal chemistry, often utilized in the design of kinase inhibitors or bioactive molecules. The compound's stability and well-defined reactivity profile make it a valuable building block for researchers exploring novel heterocyclic frameworks. Proper handling under inert conditions is recommended due to potential sensitivity to moisture or air.
4-Bromo-2-phenyl-1H-imidazole structure
4-Bromo-2-phenyl-1H-imidazole structure
商品名:4-Bromo-2-phenyl-1H-imidazole
CAS番号:86119-58-6
MF:C9H7N2Br
メガワット:223.06928
MDL:MFCD09842484
CID:1074925
PubChem ID:13047426

4-Bromo-2-phenyl-1H-imidazole 化学的及び物理的性質

名前と識別子

    • 5-Bromo-2-phenyl-1H-imidazole
    • 4-Bromo-2-phenyl-1H-imidazole
    • MFCD09842484
    • CS-0006720
    • A905500
    • SY087024
    • AKOS002657982
    • 86119-58-6
    • LS-05112
    • SCHEMBL1954237
    • SCHEMBL16090411
    • D72456
    • 1H-imidazole, 4-bromo-2-phenyl-
    • ALBB-016437
    • MDL: MFCD09842484
    • インチ: InChI=1S/C9H7BrN2/c10-8-6-11-9(12-8)7-4-2-1-3-5-7/h1-6H,(H,11,12)
    • InChIKey: IXVCTTCVYGDFSO-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C(C=C1)C2=NC=C(Br)N2

計算された属性

  • せいみつぶんしりょう: 221.97926g/mol
  • どういたいしつりょう: 221.97926g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 146
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 28.7Ų

4-Bromo-2-phenyl-1H-imidazole セキュリティ情報

  • 危険レベル:IRRITANT

4-Bromo-2-phenyl-1H-imidazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB409788-500 mg
4-Bromo-2-phenyl-1H-imidazole; 95%
86119-58-6
500mg
€272.40 2023-06-16
Chemenu
CM186848-1g
4-Bromo-2-phenyl-1H-imidazole
86119-58-6 95+%
1g
$1558 2021-08-05
Chemenu
CM186848-1g
4-Bromo-2-phenyl-1H-imidazole
86119-58-6 95%+
1g
$*** 2023-05-29
TRC
B283960-1000mg
4-Bromo-2-phenyl-1H-imidazole
86119-58-6
1g
$ 745.00 2022-06-07
abcr
AB409788-5 g
4-Bromo-2-phenyl-1H-imidazole; 95%
86119-58-6
5g
€907.00 2023-06-16
eNovation Chemicals LLC
D777105-5g
4-Bromo-2-phenyl-1H-imidazole
86119-58-6 95%
5g
$670 2024-07-20
Alichem
A069002992-1g
5-Bromo-2-phenyl-1H-imidazole
86119-58-6 95%
1g
$890.00 2023-08-31
eNovation Chemicals LLC
D777105-5g
4-Bromo-2-phenyl-1H-imidazole
86119-58-6 95%
5g
$670 2025-02-27
abcr
AB409788-1 g
4-Bromo-2-phenyl-1H-imidazole; 95%
86119-58-6
1g
€322.50 2023-06-16
Cooke Chemical
BD0926848-1g
5-Bromo-2-phenyl-1H-imidazole
86119-58-6 95+%
1g
RMB 980.00 2025-02-21

4-Bromo-2-phenyl-1H-imidazole 関連文献

4-Bromo-2-phenyl-1H-imidazoleに関する追加情報

4-Bromo-2-phenyl-1H-imidazole: A Comprehensive Overview

4-Bromo-2-phenyl-1H-imidazole, also known by its CAS number 86119-58-6, is a heterocyclic organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the imidazole family, which is a five-membered ring consisting of two nitrogen atoms and three carbon atoms. The presence of a bromine atom at the 4-position and a phenyl group at the 2-position imparts unique electronic and structural properties to this molecule, making it a valuable component in various chemical and biological applications.

The synthesis of 4-bromo-2-phenyl-1H-imidazole typically involves the reaction of an appropriate imidazole precursor with bromine or brominating agents under controlled conditions. Recent advancements in synthetic methodologies have enabled the efficient and selective preparation of this compound, often utilizing catalytic systems or microwave-assisted techniques to enhance reaction yields and purity. The structural characterization of this compound is commonly achieved through techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography, which provide detailed insights into its molecular geometry and electronic configuration.

In terms of physical properties, 4-bromo-2-phenyl-1H-imidazole exhibits a melting point of approximately 150°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its UV-vis absorption spectrum reveals strong absorbance in the ultraviolet region, which is attributed to the conjugated π-system within the imidazole ring. This property makes it a potential candidate for applications in optoelectronic materials, where light absorption and energy transfer are critical.

The biological activity of 4-bromo-2-phenyl-1H-imidazole has been extensively studied in recent years. Research has demonstrated that this compound possesses potent anti-inflammatory and antioxidant properties, making it a promising lead compound for drug development. In particular, studies have shown that it can inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), without causing significant cytotoxicity to healthy cells. These findings suggest that 4-bromo-2-phenyl-1H-imidazole could serve as a scaffold for designing novel anti-inflammatory agents with improved efficacy and reduced side effects.

Beyond its biological applications, 4-bromo-2-phenyl-1H-imidazole has also found utility in materials science. Its ability to form stable coordination complexes with transition metals has led to its use in catalysis and sensor technology. For instance, recent research has highlighted its potential as a ligand in palladium-catalyzed cross-coupling reactions, where it enhances catalytic activity and selectivity. Additionally, the compound's fluorescence properties under UV light have been exploited in the development of fluorescent sensors for detecting metal ions or organic analytes in complex matrices.

In conclusion, 4-bromo-2-phenyl-1H-imidazole is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure, coupled with its favorable physical and biological properties, positions it as an important building block for future innovations in drug discovery, materials science, and beyond. As research continues to uncover new aspects of its functionality, this compound is poised to play an increasingly significant role in advancing scientific knowledge and technological progress.

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Amadis Chemical Company Limited
(CAS:86119-58-6)4-Bromo-2-phenyl-1H-imidazole
A905500
清らかである:99%
はかる:5g
価格 ($):546.0